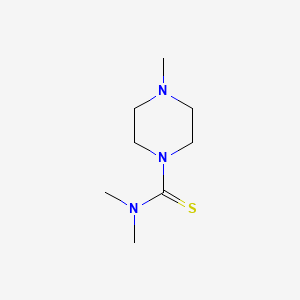
N,N,4-trimethylpiperazine-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,4-trimethylpiperazine-1-carbothioamide is a chemical compound with the molecular formula C8H17N3S It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,4-trimethylpiperazine-1-carbothioamide typically involves the reaction of piperazine derivatives with thiocarbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
N,N,4-trimethylpiperazine-1-carbothioamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran under inert atmosphere.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Various substituted piperazine derivatives
Applications De Recherche Scientifique
N,N,4-trimethylpiperazine-1-carbothioamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of N,N,4-trimethylpiperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the desired therapeutic effects. For example, in cancer research, the compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for tumor cell survival and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N,4-trimethylpiperazine-1-ethylamine
- N-methyl-N’-(β-dimethylaminoethyl)piperazine
- 1-(2-(Dimethylamino)ethyl)-4-methylpiperazine
Uniqueness
N,N,4-trimethylpiperazine-1-carbothioamide is unique due to its thiocarbamoyl functional group, which imparts distinct chemical reactivity and biological activity compared to other piperazine derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
76033-78-8 |
|---|---|
Formule moléculaire |
C8H17N3S |
Poids moléculaire |
187.31 g/mol |
Nom IUPAC |
N,N,4-trimethylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C8H17N3S/c1-9(2)8(12)11-6-4-10(3)5-7-11/h4-7H2,1-3H3 |
Clé InChI |
HIOSKZYJXVXCRK-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C(=S)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



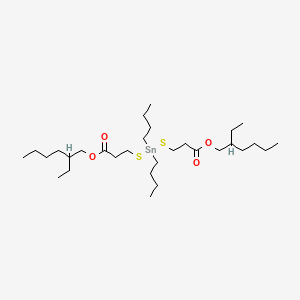
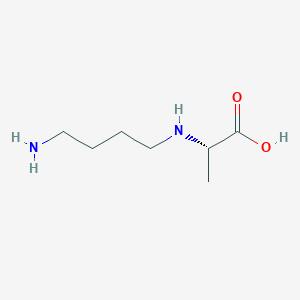
![Cyclohexyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate](/img/structure/B13807733.png)
![7-Azabicyclo[4.2.0]octa-1,3,5-trien-8-one](/img/structure/B13807735.png)
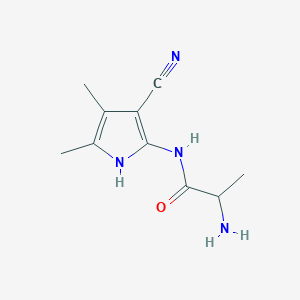
![3,5-Dichloro-2-[[2-(4-propan-2-ylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13807739.png)
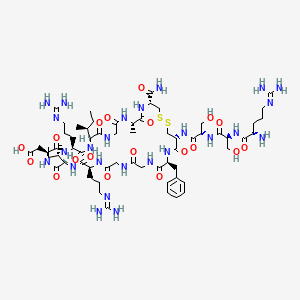
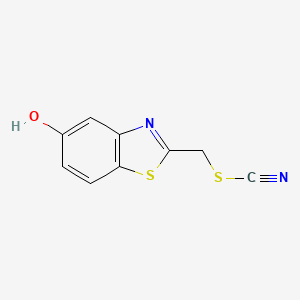
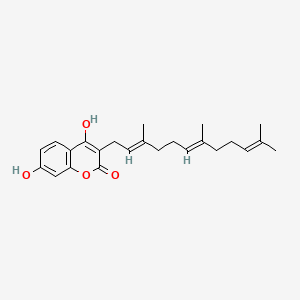

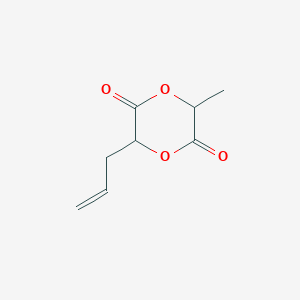
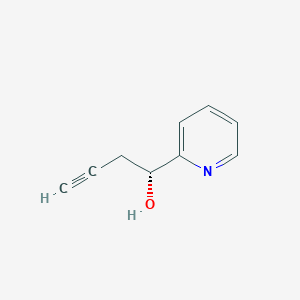
![Isoxazole, 3-methyl-5-[(3S)-1-methyl-3-pyrrolidinyl]-(9CI)](/img/structure/B13807786.png)
